molecular formula C19H17NO4 B4414312 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione

Cat. No. B4414312
M. Wt: 323.3 g/mol
InChI Key: QIGLHWAASGTIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione, also known as BMDP, is a synthetic compound belonging to the cathinone family. It is a stimulant drug that has gained popularity among the research community due to its potential applications in scientific research.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it a valuable tool for studying the role of dopamine in the brain. This compound has also been used to study the effects of stimulant drugs on the brain and to develop new treatments for addiction.

Mechanism of Action

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of this compound. This compound also acts as a serotonin reuptake inhibitor, which contributes to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological and biochemical effects in the body. It increases heart rate, blood pressure, and body temperature, which are all typical effects of stimulant drugs. It also increases the release of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione has several advantages as a research tool. It is a potent dopamine reuptake inhibitor, which makes it a valuable tool for studying the role of dopamine in the brain. It is also relatively easy to synthesize and has a high purity level. However, there are also several limitations to using this compound in lab experiments. It has a short half-life, which means that its effects are relatively short-lived. It is also highly addictive and has the potential to be abused.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione. One area of interest is the development of new treatments for addiction. This compound has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction. Another area of interest is the development of new drugs that target dopamine and serotonin reuptake. This compound has provided valuable insights into the mechanisms of action of these drugs, which may lead to the development of more effective treatments for a range of psychiatric disorders.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-benzylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18-10-15(8-13-4-2-1-3-5-13)19(22)20(18)11-14-6-7-16-17(9-14)24-12-23-16/h1-7,9,15H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGLHWAASGTIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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